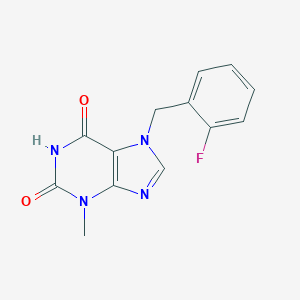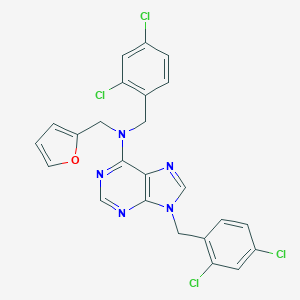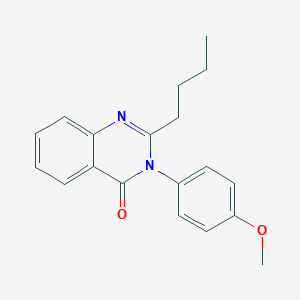
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in various preclinical studies. COTI-2 is a potent anticancer agent that targets mutant p53, a common oncogenic driver in many cancers.
Mecanismo De Acción
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one binds to mutant p53 and induces a conformational change that restores the wild-type structure and function of p53. This leads to the activation of downstream pathways involved in cell cycle arrest, apoptosis, and DNA repair. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one also inhibits the binding of mutant p53 to other proteins, such as MDM2 and MDMX, which are negative regulators of p53.
Biochemical and Physiological Effects
In preclinical studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to induce cell cycle arrest, apoptosis, and senescence in mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its specificity for mutant p53-expressing cancer cells, which makes it a promising candidate for targeted therapy. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is its poor solubility, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as a potential anticancer agent. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective analogs of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. In addition, the combination of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one with other anticancer agents may enhance its efficacy and reduce the risk of resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one in cancer patients.
Métodos De Síntesis
The synthesis of 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. The compound is then purified using column chromatography to obtain a white crystalline solid with a melting point of 218-220°C.
Aplicaciones Científicas De Investigación
5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical models of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer. In these studies, 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has shown potent anticancer activity against mutant p53-expressing cancer cells. 5-(5-Chloro-2-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C12H11ClN2O2S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
(5Z)-2-amino-5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-9-4-3-8(13)5-7(9)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
Clave InChI |
IGECWPMTYIXKHI-POHAHGRESA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)N=C(S2)N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)


![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)

![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)